N-[2-methyl-5-(1-methylimidazol-2-yl)pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
N-[2-methyl-5-(1-methylimidazol-2-yl)pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a complex heterocyclic compound This compound features a unique structure that combines multiple heterocyclic rings, making it of significant interest in various fields of scientific research, including medicinal chemistry and materials science
Properties
IUPAC Name |
N-[2-methyl-5-(1-methylimidazol-2-yl)pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2/c1-20-6-4-16-14(20)10-8-12(21(2)18-10)17-15(23)11-9-13-22(19-11)5-3-7-24-13/h4,6,8-9H,3,5,7H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBNDJRDVGBASB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NN(C(=C2)NC(=O)C3=NN4CCCOC4=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-5-(1-methylimidazol-2-yl)pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and imidazole intermediates, which are then coupled under specific conditions to form the final compound.
-
Step 1: Synthesis of Pyrazole Intermediate
Reagents: 2-methyl-3-oxobutanoic acid, hydrazine hydrate
Conditions: Reflux in ethanol
Reaction: Formation of 2-methyl-5-hydrazinylpyrazole
-
Step 2: Synthesis of Imidazole Intermediate
Reagents: 1-methylimidazole, formaldehyde
Conditions: Acidic medium, room temperature
Reaction: Formation of 1-methyl-2-formylimidazole
-
Step 3: Coupling Reaction
Reagents: 2-methyl-5-hydrazinylpyrazole, 1-methyl-2-formylimidazole
Conditions: Base (e.g., sodium hydroxide), ethanol, reflux
Reaction: Formation of N-[2-methyl-5-(1-methylimidazol-2-yl)pyrazol-3-yl] intermediate
-
Step 4: Cyclization and Carboxamide Formation
Reagents: Appropriate carboxylic acid derivative
Conditions: Dehydrating agent (e.g., EDCI), room temperature
Reaction: Formation of the final compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and imidazole rings.
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives with potential changes in biological activity
-
Reduction: Reduction reactions can target the oxazine ring or the carboxamide group.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Mild to moderate temperatures
Products: Reduced forms with altered electronic properties
-
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Reagents: Halogenating agents, nucleophiles
Conditions: Varies depending on the substituent
Products: Substituted derivatives with potential for new applications
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substituting Agents: Halogenating agents, nucleophiles
Scientific Research Applications
Chemistry
In chemistry, N-[2-methyl-5-(1-methylimidazol-2-yl)pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is used as a precursor for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular pathways and its potential therapeutic benefits.
Medicine
In medicine, the compound is explored for its potential as a therapeutic agent. Its unique structure suggests it could be effective in treating various diseases, including cancer, infections, and inflammatory conditions. Preclinical studies focus on its efficacy, safety, and mechanism of action.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its complex structure allows for the creation of polymers and other materials with unique characteristics, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of N-[2-methyl-5-(1-methylimidazol-2-yl)pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-methyl-5-(1-methylimidazol-2-yl)pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- N-[2-methyl-5-(1-methylimidazol-2-yl)pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
- N-[2-methyl-5-(1-methylimidazol-2-yl)pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-sulfonamide
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of heterocyclic rings. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
